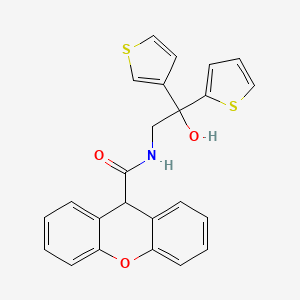

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide featuring a hydroxyethyl bridge substituted with both thiophen-2-yl and thiophen-3-yl groups. Xanthene scaffolds are renowned for their planar aromatic structure, which facilitates π-π interactions and serves as a versatile platform for drug discovery . Notably, the compound’s regioisomeric impurity was highlighted in a patent related to tiotropium bromide purification, underscoring its significance in pharmaceutical quality control .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3S2/c26-23(25-15-24(27,16-11-13-29-14-16)21-10-5-12-30-21)22-17-6-1-3-8-19(17)28-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOGUMPRVQVVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC=C4)(C5=CC=CS5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 310.4 g/mol. Its structure features a xanthene core, which is known for various biological activities, including anti-inflammatory and antioxidant properties.

1. Antioxidant Activity

Research indicates that compounds related to xanthene derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can inhibit reactive oxygen species (ROS) production in cellular models, thereby protecting cells from oxidative stress. This activity is crucial as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. Similar compounds have demonstrated the ability to inhibit the synthesis of interleukin-6 (IL-6) and other inflammatory mediators in macrophage models, suggesting a potential therapeutic application in inflammatory diseases .

3. Antimicrobial Properties

The compound's thiophene moieties may contribute to antimicrobial activities. Thiophene derivatives have been studied for their broad-spectrum antifungal properties, showing activity against pathogens such as Candida albicans and Aspergillus fumigatus. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various xanthene derivatives, this compound was tested against oxidative stress induced by rotenone in macrophages. The results indicated a significant reduction in mitochondrial ROS production, highlighting its potential as a protective agent against oxidative damage .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of related xanthene compounds demonstrated that they could significantly lower levels of IL-6 and prostaglandin E2 (PGE2) in LPS-stimulated macrophages. This suggests that this compound may similarly inhibit inflammatory pathways, providing a basis for further clinical exploration .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Scientific Research Applications

Chemical Properties and Structure

The compound features a xanthene core with thiophene substituents, which contribute to its electronic properties. The molecular formula is with a molecular weight of approximately 323.4 g/mol. Its structure allows for diverse interactions with biological targets and materials.

Medicinal Chemistry

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide has been investigated for its potential therapeutic effects, including:

- Antioxidant Activity : Research indicates that compounds with thiophene and xanthene structures can exhibit significant antioxidant properties. These properties are crucial for developing drugs that combat oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Materials Science

The unique electronic properties of this compound make it suitable for applications in:

- Organic Semiconductors : Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells, where it can serve as a light-emitting layer or a charge transport material .

- Sensors : The compound's sensitivity to environmental changes positions it as a candidate for sensor applications, particularly in detecting changes in pH or the presence of specific ions or molecules .

Analytical Chemistry

In analytical applications, this compound can be utilized as:

- Fluorescent Probe : Due to its inherent fluorescence properties, it can be used as a probe in fluorescence microscopy or spectroscopy to study biological processes at the cellular level .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various thiophene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its viability as an antioxidant agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide

- Molecular Formula: C₁₇H₁₇NO₃

- Molecular Weight : 283.32 g/mol

- Key Features: Substitution with a methoxyethyl group instead of the hydroxy-thiophene motif.

- Synthesis: Not explicitly described in the evidence, but analogous carboxamides are synthesized via coupling reactions between activated carboxylic acids (e.g., acid chlorides) and amines .

1-Methoxy-9-oxo-9H-xanthene-2-carboxylic Acid (Compound 163)

- Molecular Formula : C₁₅H₁₀O₅

- Molecular Weight : 270.24 g/mol

- Key Features : A carboxyxanthone derivative with a methoxy substituent at position 1 and a ketone at position 7. Unlike the target compound, it lacks thiophene substituents and the hydroxyethyl bridge.

- Synthesis : Prepared via Friedel-Crafts acylation of 1-hydroxyxanthone, followed by methylation and oxidation .

- Activity : Exhibits antiallergic properties, suggesting that electron-withdrawing groups (e.g., ketone) modulate bioactivity .

Thiophene-Containing Analogues

N-(2-Nitrophenyl)thiophene-2-carboxamide

Tiotropium Bromide Regioisomeric Impurity (Compound 2)

- Structure: (1R,2R,4S,5S,7s)-7-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetoxy)-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium bromide.

- Relation to Target Compound: Shares the 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl motif but incorporates a complex tricyclic ammonium core.

Comparative Data Table

Key Findings and Insights

Synthetic Complexity: The target compound’s dual thiophene substitution likely requires multi-step synthesis, contrasting with simpler Ullmann or Friedel-Crafts routes used for mono-substituted analogues .

Solubility and Bioavailability : The hydroxyethyl group may improve aqueous solubility relative to methoxy or nitro-substituted analogues, though this depends on the ionization state .

Structural Rigidity : The xanthene core imposes planarity, whereas tricyclic structures (e.g., tiotropium impurity) introduce conformational constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.